{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid
Description
{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid (CAS: 62616-87-9) is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a thioacetic acid (-SCH₂COOH) moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for medicinal chemistry applications . Its synthesis typically involves the alkylation of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-thiol with chloroacetic acid derivatives under basic conditions, as outlined in studies focusing on structurally analogous compounds .
Key physicochemical properties include:
Properties
IUPAC Name |
2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2S2/c6-5(7,8)3-9-10-4(14-3)13-1-2(11)12/h1H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSSTXVXHXIMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC1=NN=C(S1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629719 | |
| Record name | {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62616-87-9 | |
| Record name | {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiosemicarbazides for Thiadiazole Core Formation
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives. A widely adopted method involves reacting thiosemicarbazide with trifluoroacetic acid (TFA) or its derivatives in the presence of dehydrating agents. For example, Gupta et al. demonstrated that thiosemicarbazide cyclizes with acylating agents like TFA and phosphorus oxychloride (POCl₃) to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole. In this reaction, POCl₃ acts as both a catalyst and dehydrating agent, facilitating the elimination of water and HCl gas. The intermediate 2-amino derivative can subsequently be functionalized at the 2-position.
A critical modification involves replacing the amino group with a thiol (-SH) to enable S-alkylation. This is achieved by treating the 2-amino-thiadiazole with carbon disulfide (CS₂) under basic conditions, followed by acid hydrolysis to yield 5-(trifluoromethyl)-1,3,4-thiadiazol-2-thiol. The reaction proceeds via nucleophilic substitution, where the amino group is displaced by a thiolate intermediate.
S-Alkylation for Sulfanylacetic Acid Functionalization
Introducing the sulfanylacetic acid group requires S-alkylation of the thiadiazole-thiol intermediate. Sych et al. reported a robust protocol where 5-(trifluoromethyl)-1,3,4-thiadiazol-2-thiol reacts with chloroacetic acid derivatives (e.g., ethyl chloroacetate or chloroacetamide) in dimethylformamide (DMF) using potassium carbonate as a base. The reaction mechanism involves nucleophilic attack by the thiolate anion on the electrophilic carbon of the chloroacetic acid derivative, forming a stable thioether bond.
- Synthesis of 5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Thiol :
- Thiosemicarbazide (14.5 g) is suspended in 1,4-dioxane (500 mL).
- Trifluoroacetic acid (12.0 mL) and POCl₃ (15.0 mL) are added dropwise at 0–5°C.
- The mixture is stirred for 3 h, quenched with cold water, and neutralized to pH 9 with NaOH.
- The precipitated 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole is filtered and dried.
- The amino group is converted to thiol using CS₂ and H₂S gas.
- S-Alkylation with Chloroacetic Acid :
Yield : 65–78% (depending on substituents).
Alternative Routes Using Thioanhydride Intermediates
A two-step method inspired by fatty thioacid synthesis involves forming a mixed thioanhydride intermediate. In this approach, 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbonyl chloride is reacted with thioacetic acid to form a thioanhydride, which is deacetylated with propylamine to yield the target compound. While this method offers high yields (>90%), it requires stringent temperature control (5°C) to prevent side reactions.
Industrial-Scale Synthesis via Trifluoroacetic Acid-Mediated Cyclization
A patent by Bayer Corporation describes a scalable process for analogous thiadiazoles using methyldithiocarbazinate and TFA. Although optimized for 2-(methylthio) derivatives, this method can be adapted by substituting methyldithiocarbazinate with a thiol-containing precursor. Key steps include:
- Reacting the dithiocarbazinate with excess TFA at 25–50°C.
- Distilling off water and excess TFA to drive the reaction to completion.
Advantages : High purity (>98%), minimal byproducts, and suitability for bulk production.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Byproduct Formation :
Purification :
Solvent Selection :
Chemical Reactions Analysis
Types of Reactions
{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid has several scientific research applications:
Industry: Its stability and reactivity make it useful in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the Abl protein kinase, which is involved in the proliferation of cancer cells . The trifluoromethyl group enhances the compound’s ability to bind to the active site of the kinase, leading to its inhibition and subsequent antitumor effects.
Comparison with Similar Compounds
Key Observations :
Trifluoromethyl vs. Aromatic Substituents :
- The -CF₃ group in the target compound imparts higher electronegativity and oxidative stability compared to phenyl or benzyl substituents (e.g., 10a, 5h) .
- Derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) exhibit stronger interactions with biological targets, such as enzymes or G protein-coupled receptors (GPCRs), due to enhanced hydrogen bonding and hydrophobic effects .
Thioacetic Acid vs. Amide/Ester Derivatives :
- The free carboxylic acid group (-COOH) in the target compound enables metal coordination and salt formation, distinguishing it from amide derivatives (e.g., 5h) and esters (e.g., ethyl ester derivatives in ). This property is critical for designing prodrugs or metal-based therapeutics .
Thiadiazole vs. Oxadiazole Cores :
Yield Comparison :
- The target compound’s synthesis typically achieves moderate yields (70–85%), comparable to analogues like 10a (90%) and 5h (88%) .
Biological Activity
{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiadiazole ring with a trifluoromethyl group, which enhances its lipophilicity and biological interactions. The planar structure allows for effective π-stacking interactions, contributing to its biological efficacy.
Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases. The activation of caspases 3, 8, and 9 has been observed in various studies, suggesting a pathway for anticancer activity.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Demonstrated cytotoxic effects against multiple cancer cell lines.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
Cytotoxicity Data
The following table summarizes the cytotoxic effects observed in various studies:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4b | MCF7 (Breast Cancer) | 15 | Caspase activation |
| 4c | MCF7 (Breast Cancer) | 12 | Caspase activation |
| 3d | HeLa (Cervical) | 29 | Interaction with biological targets |
| 3c | HeLa (Cervical) | 73 | Interaction with biological targets |
Case Studies
-
Study on Apoptosis Induction :
A study reported the synthesis of several derivatives based on the thiadiazole scaffold. Compounds were tested against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines. Notably, compounds 4b and 4c showed significant caspase activation and enhanced apoptosis in MCF7 cells compared to doxorubicin . -
Cytotoxic Activity Evaluation :
Another investigation focused on the cytotoxic effects of thiadiazole derivatives against MCF-7 and HeLa cell lines using MTT assays. The study revealed that compound 3d exhibited an IC50 value of 29 μM against HeLa cells, indicating potent cytotoxic activity attributed to its structural characteristics .
Q & A
Q. What are the standard synthetic routes for preparing {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid and its derivatives?
- Methodological Answer: The compound is typically synthesized via alkylation of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol with chloroacetic acid derivatives. For example, sodium bicarbonate is used to partially neutralize the carboxylic acid group, forming a sodium carboxylate intermediate, which reacts with thiol-containing heterocycles. Subsequent acidification yields the target compound. Derivatives are often prepared via esterification or amidation of the carboxylic acid group using alkyl halides or amines, respectively. Structural validation is performed via elemental analysis, IR spectroscopy, and H NMR .
Q. How can researchers confirm the coordination of this compound to metal ions in complexes?
- Methodological Answer: Coordination is confirmed using FT-IR and FT-Raman spectroscopy. Key spectral shifts include:
- A red shift in the ν(C=O) band (from ~1700 cm to ~1600 cm), indicating deprotonation and coordination via the carboxylate group.
- Changes in ν(C=S) and ν(N–S) bands, suggesting thione tautomer stabilization upon metal binding.
Comparative analysis with free ligand spectra is critical. Additional confirmation can be obtained via elemental analysis and X-ray crystallography (where available) .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer:
- Elemental Analysis: Validates empirical formula.
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O, C=S) and tautomeric forms.
- H NMR: Confirms substitution patterns and esterification/alkylation success.
- Thin-Layer Chromatography (TLC): Assesses purity and reaction progress.
- Mass Spectrometry: Determines molecular ion peaks for derivatives .
Advanced Research Questions
Q. How does the thione-thiol tautomerism of the thiadiazole ring influence metal complex stability?
- Methodological Answer: The thione form (C=S) is stabilized in metal complexes due to its stronger coordination ability compared to the thiol (S–H) form. Researchers can probe tautomerism via:
- Raman Spectroscopy: A strong band near 650 cm confirms the thione form.
- X-ray Diffraction: Resolves bond lengths (C–S vs. S–H) in crystal structures.
- pH-Dependent Studies: Thiol-thione equilibrium shifts with pH, affecting complex stability in aqueous media .
Q. What computational strategies predict the biological activity and toxicity of derivatives?
- Methodological Answer:
- QSAR Modeling: Correlates substituent effects (e.g., methoxy groups) with antimicrobial/antifungal activity.
- Molecular Docking: Screens derivatives against target proteins (e.g., fungal CYP51 or bacterial DHFR).
- Toxicity Prediction Software: Tools like ProTox-II or LAZAR estimate acute toxicity (LD) and organ-specific risks based on structural descriptors .
Q. How can researchers design stable supramolecular architectures using this compound?
- Methodological Answer:
- Co-crystallization: Combine the ligand with complementary hydrogen-bond donors/acceptors (e.g., melamine, bipyridine) to form porous networks.
- Secondary Interactions: Utilize π-π stacking (aromatic thiadiazole) and halogen bonding (CF groups) to stabilize 2D/3D frameworks.
- Thermogravimetric Analysis (TGA): Assess thermal stability of supramolecular assemblies .
Q. What strategies mitigate impurities during synthesis, such as residual thioacetic acid?
- Methodological Answer:
- Chromatographic Purification: Use flash chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted thioacetic acid.
- Spectroscopic Monitoring: Track impurity peaks via H NMR (e.g., methylene protons at δ 3.3–3.5 ppm).
- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate pure crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
